(7-Methylindolin-3-yl)methanol
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Overview
Description
(7-Methylindolin-3-yl)methanol is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The structure of this compound consists of an indole ring system with a methyl group at the 7th position and a methanol group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methylindolin-3-yl)methanol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring system . For this compound, the starting materials would include a 7-methyl-substituted phenylhydrazine and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The reaction is carried out in the presence of a strong acid, such as methanesulfonic acid, under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
(7-Methylindolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 3rd positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: 7-Methylindole-3-carboxaldehyde or 7-Methylindole-3-carboxylic acid.
Reduction: 7-Methylindoline-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
(7-Methylindolin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7-Methylindolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-methanol: Lacks the methyl group at the 7th position.
7-Methylindole: Lacks the methanol group at the 3rd position.
Indole-3-carbinol: Similar structure but with a different substitution pattern.
Uniqueness
(7-Methylindolin-3-yl)methanol is unique due to the presence of both the methyl group at the 7th position and the methanol group at the 3rd position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
(7-methyl-2,3-dihydro-1H-indol-3-yl)methanol |
InChI |
InChI=1S/C10H13NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-4,8,11-12H,5-6H2,1H3 |
InChI Key |
FUISTBOHHJYFCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CN2)CO |
Origin of Product |
United States |
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